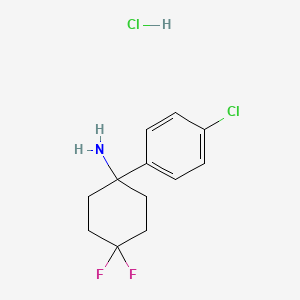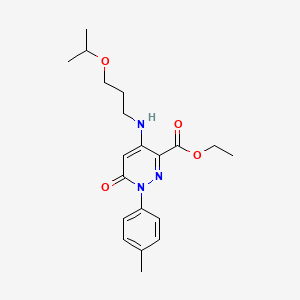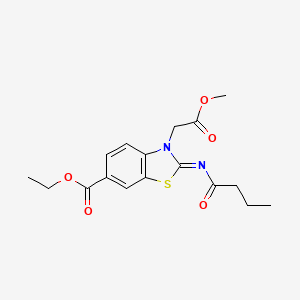
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the G protein-coupled receptor family, which is involved in various physiological processes, including inflammation, immune response, and neurotransmission. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptor in different biological systems.
Mechanism of Action
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione selectively blocks the P2Y6 receptor, which is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and activation of protein kinase C (PKC). This compound inhibits the activation of these pathways, leading to the inhibition of downstream cellular responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the biological system being studied. Inhibition of P2Y6 receptor signaling by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the proliferation and migration of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for investigating the role of this receptor in different biological systems. However, it is important to note that this compound may have off-target effects, and its use should be carefully controlled. Additionally, this compound may not be suitable for in vivo studies, as it may have poor bioavailability and may be rapidly metabolized in vivo.
Future Directions
There are several future directions for the use of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione in scientific research. For example, this compound could be used to investigate the role of P2Y6 receptor in other biological systems, such as the cardiovascular system and the gastrointestinal tract. Additionally, this compound could be used in combination with other drugs to investigate potential synergistic effects. Finally, the development of more potent and selective P2Y6 receptor antagonists could lead to the development of novel therapeutics for various diseases.
Synthesis Methods
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione can be synthesized using a multi-step process, which involves the coupling of 2-methoxyethylamine and 4-methylphenylsulfanyl-3-methyluracil followed by the introduction of a carboxylic acid group through a reaction with chloroacetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound in its free acid form.
Scientific Research Applications
7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has been used in various scientific studies to investigate the role of P2Y6 receptor in different biological systems. For example, this compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Inhibition of P2Y6 receptor signaling by this compound has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-4-6-11(7-5-10)24-16-17-13-12(20(16)8-9-23-3)14(21)18-15(22)19(13)2/h4-7H,8-9H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCDVUZNKCXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)
![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)
![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)




